3-(2-Cyanophenyl)-N-methylbenzamide
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Overview
Description
The compound “3-Cyanophenol” has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol . Another related compound, “L-2-Cyanophenylalanine”, has a molecular formula of C10H10N2O2 .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular structure of “3-Cyanophenol” was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The compound “3-Cyanophenol” has a molecular weight of 119.12 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
1. Anticancer Activity
- Summary of Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application : The compounds were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst . The synthesized compounds were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .
- Results : Among all compounds, 3i (IC 50 = 1.20 μM, IC 50 = 1.10 μM), 3j (IC 50 = 0.11 μM, IC 50 = 0.18 μM), 3o (IC 50 = 0.98 μM, IC 50 = 2.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC 50 = 2.11 μM, IC 50 = 3.08 μM) against MCF-7 and A-549 cell lines, respectively .
2. Synthesis of Quinazolin-4-ylidenethiourea
- Summary of Application : The intramolecular cycloaddition reactions of the products formed in situ by addition of secondary amines to N-(2-cyanophenyl)benzimidoyl isothicyanate were described .
- Methods of Application : The very reactive starting compound was easily prepared from N-(2-cyanophenyl)benzamide .
- Results : The products underwent transamination reactions .
3. Molecular Docking Studies
- Summary of Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity against three cancer cell lines . The compounds were also subjected to molecular docking studies .
- Methods of Application : The compounds were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst . The synthesized compounds were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques . The compounds were then docked with the human topoisomerase II .
- Results : Docking analysis of all the compounds with the human topoisomerase II revealed that the compound 3j fitted well in the active site pocket, showing the best docking score of 158.072 kcal/mol .
4. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates . It is one of the most convenient methods to synthetize pyrrole heterocycles .
- Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
- Results : This method has been used to synthesize pyrrole heterocycles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-cyanophenyl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOTVGJRDAHFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742872 |
Source
|
Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-N-methylbenzamide | |
CAS RN |
1365272-05-4 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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